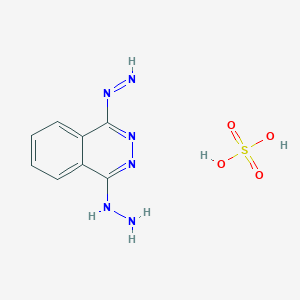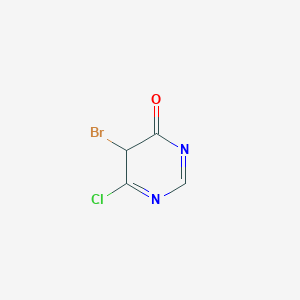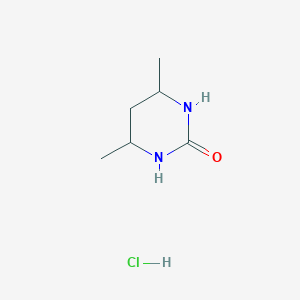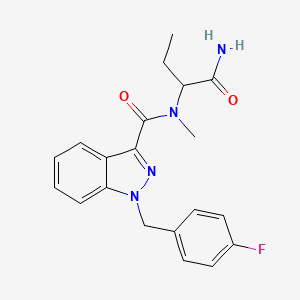
AB-FUBINACA isomer 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AB-FUBINACA isomer 5: is a synthetic cannabinoid, which is a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. This compound is a regioisomer of AB-FUBINACA, meaning it has the same molecular formula but a different arrangement of atoms. This compound has high affinity for the central cannabinoid receptor (CB1), making it a potent agonist .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AB-FUBINACA isomer 5 involves several steps, starting with the preparation of the indazole core. The indazole is then functionalized with a fluorobenzyl group and a carboxamide side chain. The specific synthetic route and reaction conditions can vary, but typically involve:
Formation of the Indazole Core: This is achieved through cyclization reactions involving hydrazine and a suitable diketone.
Introduction of the Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the indazole core.
Attachment of the Carboxamide Side Chain: This is done through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
AB-FUBINACA isomer 5 can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated metabolites.
Reduction: This can reduce the carbonyl groups to alcohols.
Substitution: This can involve replacing the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
AB-FUBINACA isomer 5 has several scientific research applications:
Biology: It is studied for its interaction with cannabinoid receptors, providing insights into receptor binding and activation mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its high potency and potential for abuse limit its clinical use.
作用机制
AB-FUBINACA isomer 5 exerts its effects by binding to the central cannabinoid receptor (CB1) with high affinity. This binding activates the receptor, leading to a cascade of intracellular events that result in the psychoactive effects associated with synthetic cannabinoids. The exact molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
相似化合物的比较
AB-FUBINACA isomer 5 is unique among its positional isomers due to its specific arrangement of atoms, which affects its binding affinity and potency. Similar compounds include:
AB-FUBINACA: The parent compound with a different positional arrangement.
JWH-018: Another synthetic cannabinoid with a different core structure.
CP-47,497: A synthetic cannabinoid with a different chemical scaffold.
These compounds share similar mechanisms of action but differ in their chemical structures, receptor affinities, and potencies.
属性
CAS 编号 |
2365471-25-4 |
|---|---|
分子式 |
C20H21FN4O2 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
N-(1-amino-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]-N-methylindazole-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-3-16(19(22)26)24(2)20(27)18-15-6-4-5-7-17(15)25(23-18)12-13-8-10-14(21)11-9-13/h4-11,16H,3,12H2,1-2H3,(H2,22,26) |
InChI 键 |
WEURZBLJVAHFOS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)N)N(C)C(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


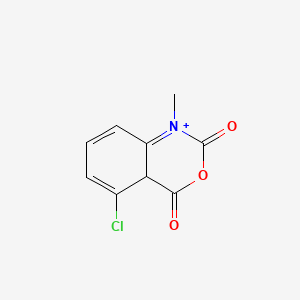
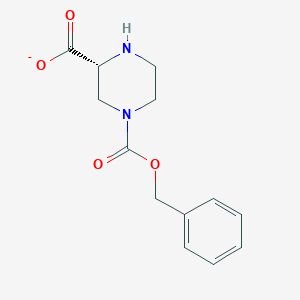

![9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B12358650.png)



![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)
![Ethyl 6-oxo-7,7a-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12358689.png)
